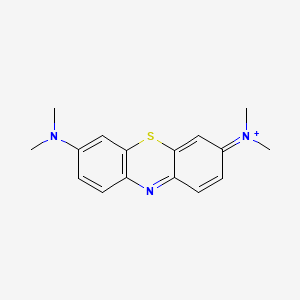

Methylene Blue cation

Descripción general

Descripción

El cloruro de metiltioninio, comúnmente conocido como azul de metileno, es una sal utilizada tanto como colorante como medicamento. Su estructura química consiste en un catión de fenotiazina. Como medicamento, juega un papel crucial en el tratamiento de la metahemoglobinemia al reducir químicamente el hierro férrico (Fe³⁺) en la hemoglobina a hierro ferroso (Fe²⁺) . La metahemoglobinemia ocurre cuando los niveles de metahemoglobina están elevados, lo que lleva a un transporte deficiente de oxígeno en la sangre. El azul de metileno ayuda a restaurar la función normal de la hemoglobina al reducir la metahemoglobina nuevamente a hemoglobina.

Métodos De Preparación

Rutas sintéticas:

- El azul de metileno se puede sintetizar a través de varias rutas, incluida la reacción de dimetilaminobenzaldehído con cloruro de tionilo, seguida de ciclización .

- Otro método involucra la reacción de N,N-dimetil anilina con azufre y cloruro de hierro (III) .

Producción industrial:

- Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando las rutas anteriores.

- El compuesto se purifica y formula luego para uso médico.

Análisis De Reacciones Químicas

El azul de metileno experimenta varias reacciones químicas:

Reacciones redox: Actúa como un aceptor de electrones, participando en reacciones redox. Por ejemplo, reduce la metahemoglobina a hemoglobina.

Reacciones de oxidación: En dosis altas, el azul de metileno puede inducir la metahemoglobinemia, invirtiendo su función habitual .

Reacciones de sustitución: Si bien no es un participante directo, la reducción de la metahemoglobina por el azul de metileno implica la sustitución del hierro férrico por hierro ferroso.

Los reactivos y condiciones comunes varían según la reacción específica, pero la versatilidad del compuesto lo hace valioso en varios contextos.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Methemoglobinemia

Methylene blue is primarily used in the treatment of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, impairing oxygen transport. The compound acts as a reducing agent, converting methemoglobin back to its functional form. Clinical studies have demonstrated its effectiveness in rapidly reversing this condition, making it a critical therapeutic agent in emergency medicine .

1.2 Antimicrobial Properties

Methylene blue exhibits significant antimicrobial activity against various pathogens. It has been utilized in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to the destruction of bacterial cells. Research indicates its efficacy against drug-resistant strains of bacteria, providing a potential solution to antibiotic resistance .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of methylene blue in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to enhance mitochondrial function and reduce oxidative stress has been linked to improved cognitive outcomes in preclinical models .

1.4 Cancer Treatment

Methylene blue has emerged as a promising agent in cancer photodynamic therapy. A systematic review revealed its effectiveness in reducing tumor sizes across various cancer types, including colorectal cancer and melanoma . Its mechanism involves the generation of singlet oxygen that selectively targets cancer cells while sparing normal tissues.

Biological Applications

2.1 Staining Agent

In histology and microbiology, methylene blue serves as a vital staining agent for visualizing cellular structures. It is commonly used in techniques such as Wright's stain and northern blotting to assess nucleic acid presence without interfering with hybridization processes .

2.2 Viability Indicator

Methylene blue is employed as an indicator to differentiate between live and dead cells. Viable cells reduce the dye, leaving them unstained, while non-viable cells retain the blue color, facilitating quick assessments of cell health .

Environmental Applications

3.1 Water Quality Assessment

Methylene blue is utilized in environmental monitoring for assessing water quality and detecting sulfide concentrations through colorimetric methods. The development of a stable blue coloration indicates the presence of hydrogen sulfide in water samples .

3.2 Soil Analysis

The methylene blue adsorption test (MBAT) is a method used to determine the cation exchange capacity (CEC) of soils. This test provides insights into soil fertility and composition by measuring how much methylene blue can be adsorbed by different soil types .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medical | Treatment of methemoglobinemia | Reduces methemoglobin to hemoglobin |

| Antimicrobial therapy | Generates reactive oxygen species | |

| Neuroprotection | Enhances mitochondrial function | |

| Cancer photodynamic therapy | Selectively targets cancer cells | |

| Biological | Staining agent | Visualizes cellular structures |

| Viability indicator | Differentiates live/dead cells | |

| Environmental | Water quality assessment | Detects hydrogen sulfide concentrations |

| Soil analysis | Determines cation exchange capacity |

Case Studies

Case Study 1: Photodynamic Therapy for Cancer

A systematic review analyzed ten studies on methylene blue's use in photodynamic therapy for various cancers. Results indicated significant tumor size reduction in most cases, suggesting its potential as an effective treatment modality .

Case Study 2: Neuroprotective Effects

A clinical trial investigated the effects of methylene blue on patients with early-stage Alzheimer's disease. Participants receiving methylene blue showed improved cognitive function compared to controls, highlighting its neuroprotective benefits .

Mecanismo De Acción

- El mecanismo principal del azul de metileno implica la reducción de la metahemoglobina a hemoglobina, restaurando la capacidad de transportar oxígeno.

- También interactúa con el transporte de electrones mitocondrial, lo que potencialmente influye en la producción de energía celular y el estrés oxidativo.

Comparación Con Compuestos Similares

- El azul de metileno se destaca por su doble función como colorante y medicamento.

- Los compuestos similares incluyen otras fenotiazinas y colorantes como el azul de toluidina.

Actividad Biológica

Methylene Blue (MB), a synthetic dye and redox agent, has garnered significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of the methylene blue cation, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Methylene blue is a phenothiazine derivative with the molecular formula and a molecular weight of 284.4 g/mol. It functions primarily as an oxidation-reduction agent and exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymes : MB inhibits nitric oxide synthase (NOS) and guanylate cyclase, which play crucial roles in cardiovascular and neurological functions. The IC50 values for these activities are reported as 5.3 µM for NOS and 1.9 µM for guanylate cyclase .

- Neuroprotective Effects : MB has been shown to exert neuroprotective effects by rescuing dopaminergic neurons from toxicity induced by rotenone, with an effective concentration (EC50) of 0.18 nM . Additionally, it prevents tau filament formation, which is significant in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Methylene blue exhibits antimicrobial properties against various pathogens, including multidrug-resistant bacteria. Its mechanism involves generating reactive oxygen species upon light activation, which leads to oxidative damage in microbial cells .

Therapeutic Applications

Methylene blue's biological activity translates into several therapeutic applications:

- Treatment of Methemoglobinemia : MB is clinically used to treat methemoglobinemia by converting oxidized hemoglobin back to its ferrous state, thus restoring its oxygen-carrying capacity .

- Alzheimer's Disease : Preclinical studies suggest that MB may reduce tau pathology and improve cognitive function in models of tauopathy .

- Antimalarial Agent : MB has shown potential as an antimalarial drug by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, particularly in cases resistant to traditional treatments .

Case Study 1: Methylene Blue in Alzheimer’s Disease

A study investigated the effects of MB on tau pathology in transgenic mice models of Alzheimer's disease. The results indicated that MB treatment led to a significant reduction in insoluble tau aggregates and improved cognitive function. The mechanism was linked to the activation of the Nrf2/antioxidant response element pathway, highlighting MB's potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that MB effectively reduced bacterial load in infected wounds when used as a topical treatment. The study compared MB with conventional antibiotics and found that MB not only inhibited bacterial growth but also promoted wound healing by enhancing fibroblast proliferation and collagen synthesis .

Data Summary

The following table summarizes key biological activities and their respective mechanisms:

| Biological Activity | Mechanism | IC50/EC50 Values |

|---|---|---|

| Inhibition of nitric oxide synthase | Reduces NO production affecting vascular tone | 5.3 µM |

| Neuroprotection | Rescues dopaminergic neurons from oxidative stress | EC50 = 0.18 nM |

| Antimicrobial | Generates reactive oxygen species upon light activation | Not specified |

| Treatment of methemoglobinemia | Converts ferric hemoglobin back to ferrous | Not applicable |

| Tau filament inhibition | Prevents aggregation in neurodegenerative conditions | 1.9 µM |

Propiedades

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTBFTRPCNLSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047009 | |

| Record name | Methylene blue cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-82-4 | |

| Record name | Methylene Blue cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioninium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENE BLUE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.